molecular formula C11H14ClNO4 B14201873 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide CAS No. 860572-09-4

2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide

Cat. No.: B14201873
CAS No.: 860572-09-4
M. Wt: 259.68 g/mol
InChI Key: OOYOFLHBKSTNND-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide is an organic compound with a molecular formula of C11H14ClNO4. This compound is characterized by the presence of a chloroacetamide group attached to a trimethoxyphenyl ring. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide typically involves the reaction of 2,3,4-trimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3,4-Trimethoxyaniline+Chloroacetyl chlorideThis compound\text{2,3,4-Trimethoxyaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 2,3,4-Trimethoxyaniline+Chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-Chloro-N-(3-chlorophenyl)acetamide

Uniqueness

2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

CAS No.

860572-09-4

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

2-chloro-N-(2,3,4-trimethoxyphenyl)acetamide

InChI

InChI=1S/C11H14ClNO4/c1-15-8-5-4-7(13-9(14)6-12)10(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)

InChI Key

OOYOFLHBKSTNND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)NC(=O)CCl)OC)OC

Origin of Product

United States

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